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Compound of Interest

Compound Name:
(6-Bromopyridin-2-

yl)methanamine hydrochloride

Cat. No.: B591774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-
Bromopyridin-2-yl)methanamine hydrochloride (CAS No. 914947-26-5). Due to the limited

availability of publicly accessible, experimentally-derived spectra for this specific salt, this

document combines data from commercial suppliers, spectral predictions, and analysis of the

free base, (6-Bromopyridin-2-yl)methanamine, to offer a detailed characterization. This guide is

intended to support research and development activities by providing key structural data and

analytical methodologies.
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Property Value

Chemical Name
(6-Bromopyridin-2-yl)methanamine

hydrochloride

CAS Number 914947-26-5

Molecular Formula C₆H₈BrClN₂

Molecular Weight 223.50 g/mol [1]

Canonical SMILES C1=CC(=NC(=C1)Br)CN.Cl[2]

InChI Key BUAPFSNXCMLJJP-UHFFFAOYSA-N[2]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predictive NMR data for (6-Bromopyridin-2-yl)methanamine hydrochloride in a common

solvent such as DMSO-d₆ suggests the following chemical shifts. The protonation of the

primary amine to form the hydrochloride salt is expected to cause a downfield shift of the

aminomethyl protons and the adjacent pyridyl protons.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm) Multiplicity Assignment

~8.5 - 8.2 br s -NH₃⁺

~7.9 - 7.7 t H-4 (pyridyl)

~7.6 - 7.4 d H-3 (pyridyl)

~7.5 - 7.3 d H-5 (pyridyl)

~4.2 - 4.0 s -CH₂-

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (ppm) Assignment

~155 - 153 C-2 (pyridyl)

~142 - 140 C-6 (pyridyl)

~141 - 139 C-4 (pyridyl)

~128 - 126 C-5 (pyridyl)

~123 - 121 C-3 (pyridyl)

~45 - 43 -CH₂-

Infrared (IR) Spectroscopy
The IR spectrum of (6-Bromopyridin-2-yl)methanamine hydrochloride is expected to exhibit

characteristic absorption bands for the ammonium salt and the bromopyridine ring.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
N-H stretching (ammonium

salt)

3100 - 3000 Medium C-H stretching (aromatic)

2900 - 2800 Medium C-H stretching (aliphatic)

1610 - 1590 Medium N-H bending (ammonium salt)

1580 - 1560 Strong
C=N, C=C stretching (pyridine

ring)

1470 - 1430 Strong C=C stretching (pyridine ring)

~1100 Medium C-N stretching

~600 Medium-Strong C-Br stretching

Mass Spectrometry (MS)
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Mass spectrometry of the free base, (6-Bromopyridin-2-yl)methanamine, is expected to show a

characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine

atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The hydrochloride salt itself is not typically

observed in the mass spectrum under standard conditions, as the HCl is lost upon ionization.

Table 4: Expected Mass Spectrometry Data for the Free Base

m/z Interpretation

187/189
[M]⁺, Molecular ion peak corresponding to

C₆H₇⁷⁹BrN₂ and C₆H₇⁸¹BrN₂

107 [M - Br]⁺, Loss of bromine radical

92
[M - CH₂NH₂ - Br]⁺, Fragmentation of the

pyridine ring

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of (6-Bromopyridin-2-yl)methanamine hydrochloride.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in

a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

Instrument: 400 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse Program: Standard single-pulse experiment.
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Spectral Width: Typically 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

¹³C NMR:

Pulse Program: Proton-decoupled experiment.

Spectral Width: Typically 0-200 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of (6-Bromopyridin-2-yl)methanamine hydrochloride with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmittance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

A background spectrum of the empty sample compartment should be recorded prior to

sample analysis.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of the sample (as the free base, if necessary, by neutralization) in a

suitable volatile solvent such as methanol or acetonitrile (typically 1 mg/mL).

Data Acquisition (Electrospray Ionization - ESI):

Instrument: A mass spectrometer equipped with an ESI source.

Ionization Mode: Positive ion mode is typically used for amines.

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-

500).

Capillary Voltage: Typically 3-5 kV.

Nebulizing Gas: Nitrogen, at a flow rate optimized for the instrument.

Drying Gas: Nitrogen, at a temperature and flow rate optimized for desolvation.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like (6-Bromopyridin-2-yl)methanamine hydrochloride.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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